molecular formula C5H11NO2S B8184538 methyl (2R)-2-amino-4-sulfanylbutanoate

methyl (2R)-2-amino-4-sulfanylbutanoate

Cat. No.: B8184538
M. Wt: 149.21 g/mol
InChI Key: GPBQMUGQGMBCNZ-SCSAIBSYSA-N
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Description

Methyl (2R)-2-amino-4-sulfanylbutanoate is a chiral sulfur-containing amino acid derivative characterized by a methyl ester group, a primary amine at the C2 position (in the R-configuration), and a sulfanyl (thiol) group at C2. This compound is structurally related to methionine derivatives but differs in its stereochemistry and functional group arrangement. Its molecular formula is C₅H₁₁NO₂S, with a molecular weight of 161.21 g/mol.

Properties

IUPAC Name

methyl (2R)-2-amino-4-sulfanylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2S/c1-8-5(7)4(6)2-3-9/h4,9H,2-3,6H2,1H3/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPBQMUGQGMBCNZ-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCS)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CCS)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric and Stereochemical Variants

  • (2S)-2-Amino-4-(methylsulfanyl)butanoic Acid (L-Methionine Sulfoxide Precursor): This compound is the S-enantiomer of the target molecule but exists in the free acid form (carboxylic acid instead of methyl ester). Stereochemical differences also influence biological activity; for example, R- and S-enantiomers may exhibit distinct binding affinities in enzyme interactions .

Substituted Sulfanyl Derivatives

  • (2R)-2-[(Cyclohexylcarbamoyl)Amino]-4-(Methylsulfanyl)Butanoate (CAS 55021-37-9): This derivative replaces the primary amine with a cyclohexylcarbamoyl group. The addition of a bulky cyclohexyl moiety increases steric hindrance, reducing nucleophilic reactivity at the amino site. Its molecular weight (273.37 g/mol) and polar surface area (81.26 Ų) are significantly higher than the target compound, suggesting reduced solubility in aqueous media .
  • 2-[(Carboxymethyl)Sulfanyl]-4-Oxo-4-Arylbutanoic Acid Derivatives: These compounds feature a carboxymethylsulfanyl group and a ketone at C3. The aryl substituents (e.g., methyl, ethyl, halogens) introduce variability in electronic and steric effects. For instance, halogenated derivatives (e.g., 4-F, 4-Cl) exhibit enhanced electrophilicity at the ketone group, which may influence reactivity in nucleophilic addition reactions.

Thiol-Containing Amino Acid Analogs

  • Methionine (2-Amino-4-(Methylthio)Butanoic Acid): Methionine shares the C4 methylsulfanyl group but lacks the esterification and has an S-configuration. The methyl ester in the target compound may act as a prodrug moiety, enhancing bioavailability. Additionally, the free thiol in methyl (2R)-2-amino-4-sulfanylbutanoate (vs. methionine’s stable thioether) increases susceptibility to oxidation, forming disulfide bonds under physiological conditions .

Structural and Functional Data Table

Compound Name Molecular Formula MW (g/mol) PSA (Ų) Key Functional Groups Notable Features
This compound C₅H₁₁NO₂S 161.21 ~70 Methyl ester, primary amine, thiol High nucleophilicity, chiral center (R)
(2S)-2-Amino-4-(methylsulfanyl)butanoic acid C₅H₁₁NO₂S 161.21 63.32 Carboxylic acid, thioether S-configuration, metabolic intermediate
(2R)-2-[(Cyclohexylcarbamoyl)Amino]-4-(methylsulfanyl)butanoate C₁₂H₂₁N₂O₃S 273.37 81.26 Cyclohexylcarbamoyl, thioether Increased steric bulk, reduced solubility
2-[(Carboxymethyl)Sulfanyl]-4-oxo-4-Cl-butyric acid C₈H₉ClO₄S 236.67 98.50 Carboxymethylsulfanyl, ketone, aryl Electrophilic ketone, halogen-enhanced reactivity

Research Implications and Limitations

  • Reactivity: The thiol group in this compound makes it prone to oxidation, limiting its stability in oxidative environments compared to thioether analogs like methionine .
  • Synthetic Utility : The methyl ester group allows for facile derivatization, enabling the synthesis of prodrugs or peptide conjugates.

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